N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-22-11-13(14-7-4-10-24-14)20-16(22)8-9-19-17(23)18-21-12-5-2-3-6-15(12)25-18/h2-7,10-11H,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBWRGFGJBKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole-based compounds have been reported to interact with various targets leading to a range of biological effects. For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. These suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound combines a thiophene ring, an imidazole moiety, and a benzo[d]thiazole core, which may enhance its biological activity through diverse mechanisms.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of approximately 369.5 g/mol. The intricate structure suggests multiple points of interaction with biological targets, potentially leading to various therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 1396812-86-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Imidazole Ring : Acts as a ligand for metal ions, facilitating enzyme modulation.
- Thiophene Ring : Engages in π-π interactions with aromatic residues in proteins, influencing enzymatic activity and receptor binding.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and imidazole rings have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : The potential for inhibiting key signaling pathways involved in cancer progression has been noted, particularly through interactions with protein kinases.
- Antimalarial Effects : Thiazole derivatives have been explored for their activity against Plasmodium falciparum, suggesting a possible role for the compound in antimalarial drug development.
Case Studies and Research Findings
- Antimalarial Activity : A study on thiazole derivatives indicated that modifications to the N-aryl amide group significantly affected their potency against the chloroquine-sensitive strain of Plasmodium falciparum. The most effective compounds demonstrated low cytotoxicity in HepG2 cell lines while maintaining high antimalarial efficacy .
- Inhibitory Effects on Kinases : Research has identified related thiazole compounds as potent inhibitors of CK1δ, an important target in various diseases, including cancer. These compounds exhibited low micromolar IC50 values, indicating strong inhibitory effects .
- Leishmanicidal Activity : Hybrid thiazole derivatives have shown promising leishmanicidal activity against Leishmania infantum, demonstrating significant reductions in parasite viability and alterations in cellular morphology .
Scientific Research Applications
Structural Characteristics
The compound features a combination of:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a ligand for metal ions.
- Thiophene Ring : This heterocyclic structure contributes to the compound's electronic properties and potential interactions with biological targets.
- Benzo[d]thiazole Framework : Provides additional stability and may enhance binding affinity to specific receptors.
Anticancer Applications
Recent studies have indicated that compounds containing thiophene and imidazole rings exhibit significant anticancer properties. The following findings highlight the relevance of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide in cancer research:
Synthesis and Evaluation
A series of novel derivatives based on thiophene and imidazole have been synthesized, showing promising activity against various cancer cell lines, including:
- HepG-2 (liver cancer)
- A549 (lung cancer)
These compounds were compared against standard drugs like cisplatin, demonstrating comparable or superior efficacy in inhibiting cell proliferation .
Antimicrobial Applications
The compound also exhibits potential antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
Antimicrobial Activity
Research has demonstrated that derivatives related to this compound show activity against both Gram-positive and Gram-negative bacteria. This includes:
- Staphylococcus aureus
- Escherichia coli
The effectiveness was assessed using standard methods such as disc diffusion assays, revealing significant inhibition zones compared to control groups .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Using methods such as the Debus-Radziszewski synthesis.
- Introduction of the Thiophene Ring : Through Suzuki coupling reactions with thiophene boronic acid derivatives.
- Final Coupling : Utilizing peptide coupling reagents like EDCI and HOBt to link the imidazole-thiophene intermediate with benzo[d]thiazole derivatives.
Industrial Considerations
For large-scale production, optimizing these synthetic routes for yield and purity is crucial. Continuous flow reactors may be employed to enhance reaction control and scalability while adhering to green chemistry principles.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Analogues from Literature
Compound 3 () :
- Structure : N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide.
- Key Differences :
- Replaces benzo[d]thiazole with thiazole-carboxamide.
- Includes a trifluoromethoxybenzamido group instead of thiophen-2-yl.
- Synthesis Yield : 64%, higher than many analogues due to optimized coupling with HBTU in DMF .
- Biological Relevance: Trifluoromethoxy groups are known to enhance binding affinity in kinase inhibitors.
Compound 22 () :
- Structure : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide.
- Key Differences :
- Substitutes benzo[d]thiazole with benzo[b]thiophene.
- Uses a benzyl linker instead of an ethyl chain.
Compound 4t () :
- Structure : (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(1-o-tolylethylidene)hydrazinecarboxamide.
- Key Differences :
- Replaces the thiophen-2-yl-imidazole with a hydrazine-carboxamide group.
- Lacks the ethyl spacer, reducing conformational flexibility.
- Application : Tested as an anticonvulsant agent, highlighting the versatility of benzimidazole derivatives in neurological targets .
Structure-Activity Relationship (SAR) Insights
Pharmacological and Physicochemical Comparisons
Q & A
Q. What are the standard synthetic routes for this compound, and how is its purity validated?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Using carbodiimide-based reagents (e.g., DCC) to link the imidazole and benzothiazole moieties .
- Heterocyclic ring formation : Thiophene incorporation via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Purification : Column chromatography (silica gel, n-hexane/ethyl acetate) and preparative TLC for intermediates . Validation : HPLC (98–99% purity) and NMR (1H/13C chemical shifts matching expected structures) are critical .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Key signals include thiophene protons (δ 6.8–7.5 ppm), imidazole NH (δ 8.1–8.5 ppm), and benzothiazole carbonyl (C=O, ~165 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 386.49) confirm molecular weight .
- IR spectroscopy : Amide C=O stretch (~1680 cm⁻¹) and thiophene C-S (~650 cm⁻¹) .
Q. What are the primary pharmacological targets studied for this compound?
Preclinical studies suggest activity against:
- Kinase inhibition : Potential ATP-binding site targeting in cancer pathways (e.g., EGFR, VEGFR) .
- Antimicrobial targets : Disruption of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
- Anti-inflammatory pathways : COX-1/2 inhibition, validated via enzymatic assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent selection : Solvent-free Friedel-Crafts acylation (Eaton’s reagent) achieves >90% yield for fused heterocycles .
- Catalyst screening : CuI/(S)-proline in azide-alkyne cycloadditions enhances stereoselectivity .
- Temperature control : Reflux in ethanol/water (80°C) minimizes side reactions during imidazole alkylation . Data-driven optimization : Design of Experiments (DoE) models can identify critical parameters (e.g., pH, stoichiometry) .
Q. How do structural modifications influence bioactivity in SAR studies?
- Thiophene substitution : 4-Methoxy groups enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Benzothiazole carboxamide : Fluorination at C4 improves metabolic stability (t½ increased from 2.1 to 5.3 hours) .
- Imidazole methylation : N-Methylation reduces cytotoxicity (IC50 from 1.2 µM to >10 µM in HEK293 cells) . Methodology : Parallel synthesis and high-throughput screening (HTS) validate SAR trends .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay standardization : Use WHO-recommended protocols (e.g., CLSI for antimicrobial testing) to minimize variability .
- Target engagement studies : Surface plasmon resonance (SPR) confirms direct binding to kinases (KD values 10–100 nM) .
- Meta-analysis : Cross-reference data from PubChem (e.g., CID 49671614) and independent replicates to identify outliers .
Q. How can computational methods predict binding modes and affinity?
- Molecular docking : AutoDock Vina simulates binding to COX-2 (binding energy −9.2 kcal/mol vs. −8.5 kcal/mol for celecoxib) .
- MD simulations : AMBER-based 100-ns trajectories assess stability of benzothiazole-protein interactions (RMSD <2.0 Å) .
- QSAR models : CoMFA/CoMSIA correlate logP values (2.1–3.8) with antitumor activity (R² = 0.89) .
Methodological Resources
- Synthesis Protocols : (multi-step synthesis), (solvent-free acylation).
- Analytical Workflows : (NMR/HPLC), (MS).
- Biological Assays : (COX inhibition), (antimicrobial SAR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
